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D-Ribose-2,3,4,5-13C4 - 478506-23-9

D-Ribose-2,3,4,5-13C4

Catalog Number: EVT-1460992
CAS Number: 478506-23-9
Molecular Formula: C5H10O5
Molecular Weight: 154.099
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Deoxy-D-xylulose

Compound Description: 1-Deoxy-D-xylulose is a precursor for isoprenoid biosynthesis in plants. [] It plays a critical role in the methylerythritol 4-phosphate (MEP) pathway, an alternative to the mevalonate pathway for synthesizing isoprenoids.

Isopentenyl Pyrophosphate and Dimethylallyl Pyrophosphate

Compound Description: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are the building blocks for isoprenoids, a diverse class of compounds including terpenes, steroids, and carotenoids. []

Relevance: Although not direct structural analogs of D-[2,3,4,5-13C4]Ribose, IPP and DMAPP are biosynthetically linked. [] Studies show that 1-deoxy-D-xylulose, a related compound to D-[2,3,4,5-13C4]Ribose, is incorporated into IPP and DMAPP, indicating a connection in the isoprenoid biosynthesis pathway. []

β-Carotene, Lutein, Phytol, and Sitosterol

Compound Description: These are examples of terpenoids, a large class of organic compounds synthesized from isoprene units. β-carotene and lutein are carotenoids, phytol is a diterpene alcohol, and sitosterol is a plant sterol. []

Relevance: These terpenoids are products of isoprenoid biosynthesis, a pathway in which D-[2,3,4,5-13C4]Ribose's related compound, 1-deoxy-D-xylulose, serves as a precursor. [] The incorporation of 1-deoxy-D-xylulose into these terpenoids demonstrates a metabolic connection with D-[2,3,4,5-13C4]Ribose. []

2'-Deoxy-D-Adenosine

Compound Description: 2′-Deoxy-D-adenosine is a deoxyribonucleoside, a building block of DNA. It consists of the purine base adenine attached to the sugar 2-deoxyribose. []

Thymidine

Compound Description: Thymidine is another deoxyribonucleoside found in DNA. It comprises the pyrimidine base thymine linked to the sugar 2-deoxyribose. []

Relevance: Similar to 2′-Deoxy-D-adenosine, thymidine also contains the 2-deoxyribose sugar, making it structurally related to D-[2,3,4,5-13C4]Ribose. [] The variation lies in the base component – thymine for thymidine and adenine for 2′-Deoxy-D-adenosine – while both utilize the deoxyribose sugar moiety.

Source and Classification

D-Ribose-2,3,4,5-13C4 is classified as a stable isotope-labeled carbohydrate. It is synthesized primarily through fermentation processes involving genetically modified microorganisms that utilize carbon-13 labeled substrates. This compound is crucial in biochemical research for tracing metabolic pathways and understanding the role of ribose in cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of D-Ribose-2,3,4,5-13C4 typically involves the following methods:

  1. Fermentation: Microorganisms are fed with glucose or other carbon sources that are carbon-13 labeled. This process allows for the incorporation of carbon-13 into the ribose molecule.
  2. Chemical Synthesis: Other synthetic routes may involve chemical reactions that introduce carbon-13 into ribose through phosphorylation or other modifications.

In industrial settings, large-scale fermentation processes are optimized for high yield and efficiency. The fermentation broth undergoes purification steps to isolate the labeled ribose effectively .

Chemical Reactions Analysis

Reactions and Technical Details

D-Ribose-2,3,4,5-13C4 participates in various chemical reactions essential for studying metabolic pathways:

  1. Oxidation: Common oxidizing agents like potassium permanganate can oxidize D-Ribose-2,3,4,5-13C4 to form ribonic acid.
  2. Reduction: Reducing agents such as sodium borohydride can convert D-Ribose-2,3,4,5-13C4 into ribitol.
  3. Substitution Reactions: Hydroxyl groups can be substituted by various nucleophiles under acidic or basic conditions.

These reactions are critical for understanding the biochemical roles of ribose in cellular metabolism.

Mechanism of Action

Process and Data

D-Ribose plays a vital role in energy metabolism and nucleic acid synthesis. It is a key component of adenosine triphosphate (ATP) and ribonucleic acids (RNA). The mechanism of action involves:

The compound's stable isotope labeling allows for precise tracking within these pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

D-Ribose-2,3,4,5-13C4 exhibits several notable physical and chemical properties:

  1. Solubility: It is highly soluble in water due to its multiple hydroxyl groups.
  2. Stability: The compound is stable under normal laboratory conditions but should be stored away from light and moisture to prevent degradation.
  3. Melting Point: The melting point is similar to that of unlabelled D-ribose.

These properties make it suitable for various applications in biochemical research.

Applications

Scientific Uses

D-Ribose-2,3,4,5-13C4 has diverse applications across several fields:

  1. Biochemical Research: It is extensively used to trace metabolic pathways involving ribose and its derivatives.
  2. Pharmaceutical Development: The compound aids in developing labeled pharmaceuticals for diagnostic purposes.
  3. Clinical Research: Studies have explored its potential benefits in treating conditions like congestive heart failure and diabetes by examining the effects of ribose supplementation on energy metabolism.
Introduction to Isotopically Labeled D-Ribose in Biochemical Research

Significance of Stable Isotope Labeling in Metabolic Pathway Analysis

Stable isotope labeling, particularly with 13C, serves as the cornerstone for modern metabolic flux analysis (MFA), enabling quantitative mapping of intracellular reaction rates. Unlike single-position labels, multi-site 13C labeling (e.g., 2,3,4,5-13C4 ribose) provides distinct advantages for tracking carbon atom rearrangements in complex metabolic networks:

  • Positional isotopomer discrimination: The labeling pattern allows researchers to distinguish between oxidative and non-oxidative pentose phosphate pathway fluxes by tracing 13C incorporation into downstream metabolites. For example, the m2/Σmn ratio in RNA ribose provides a sensitive indicator of non-oxidative PPP flux [6] [9].

  • Pathway resolution: Contiguous labeling across carbons 2-5 enables precise reconstruction of carbon atom transitions through transketolase and transaldolase reactions in the PPP, which scramble carbon positions. Studies using [1,2-13C2]glucose traced with D-Ribose-2,3,4,5-13C4 have revealed significant PPP flux increases (30-50%) during immune cell activation [3].

  • Sensitivity enhancement: Multi-site 13C enrichment significantly boosts detection sensitivity in NMR applications, enabling real-time monitoring of metabolic dynamics in living systems at physiological concentrations [5] [8].

The development of ultrahigh resolution mass spectrometry coupled with 13C tracing has further expanded applications, allowing reconstruction of metabolic networks at enzyme-resolution levels. This approach has elucidated stress-induced metabolic rewiring in cancer cells and revealed unexpected carbon sources entering central metabolism [3] [9].

Table 1: Analytical Applications of D-Ribose-2,3,4,5-13C4

TechniqueApplicationKey Advantage
13C-NMRConformational dynamics of nucleic acidsResolves sugar pucker conformations (endo/exo) via J-coupling constants
GC-MS/MSPositional isotopomer analysis in nucleotidesQuantifies non-oxidative vs oxidative PPP flux via fragment ions
High-Resolution LC-MSMetabolic flux analysis in 3D cell culturesTracks 13C incorporation into RNA ribose moieties
Isotope-Ratio MSIntracellular metabolic compartmentalizationDetects mitochondrial vs cytosolic ribose pools

Structural and Functional Role of D-Ribose in Nucleic Acids and Energy Metabolism

D-Ribose (C5H10O5; MW 150.13 g/mol) serves as the fundamental scaffold for genetic material and energy transduction molecules. In its natural form, this aldopentose exists in dynamic equilibrium between linear and cyclic forms, with pyranose configurations (α:β = 1:2) predominating (~76%) at physiological conditions [2]. The structural significance of ribose manifests in several critical biological contexts:

  • Nucleic acid backbone: In RNA, β-D-ribofuranose forms the repeating unit of the phosphodiester backbone through C1' glycosidic bonds with nucleobases and C3'/C5' phosphoester linkages. The C2' hydroxyl group distinguishes RNA from DNA, influencing RNA's structural flexibility, catalytic potential, and susceptibility to hydrolysis. The puckering conformation (C3'-endo vs C2'-endo) of the ribose ring governs nucleic acid secondary structure, with the C3'-endo conformation favoring A-form helices in RNA and A-DNA [2] [8].

  • Energy currency: Ribose constitutes the glycosyl component of ATP (adenosine triphosphate), the universal energy currency of cells. The phosphorylation of ribose at C5' position enables high-energy phosphoanhydride bond formation essential for energy storage and transfer. During energy depletion, rapid salvage of ribose from degraded nucleotides becomes critical for ATP regeneration [7] [10].

  • Coenzyme structures: Ribose forms essential components of NAD+, FAD, and coenzyme A, serving as the molecular link between vitamin-derived functional groups and adenosine phosphates. The ribose moieties in these coenzymes participate in substrate binding and catalysis through their hydroxyl groups [2] [4].

Metabolically, ribose-5-phosphate generated through the oxidative pentose phosphate pathway serves as the precursor for de novo nucleotide synthesis. Under conditions of high energy demand or mitochondrial dysfunction, supplemental ribose can bypass the rate-limiting glucose-6-phosphate dehydrogenase step, directly entering the salvage pathway for ATP regeneration [7]. This metabolic shortcut explains the therapeutic interest in ribose for cardiac and musculoskeletal conditions, though such applications fall outside the current analytical scope.

Rationale for 13C Isotopic Labeling at C2, C3, C4, and C5 Positions

The strategic selection of carbon positions 2-5 for 13C enrichment in D-ribose stems from both biochemical and analytical considerations. This specific isotopomer enables researchers to address unique challenges in metabolic tracing:

  • Tracing carbon scrambling: The non-oxidative pentose phosphate pathway involves extensive carbon rearrangement through transketolase (TK) and transaldolase (TA) reactions. Labeling all carbons except C1 permits clear distinction between the oxidative decarboxylation phase (which loses C1 as CO2) and non-oxidative rearrangements. When [1,2-13C2]glucose is metabolized, D-Ribose-2,3,4,5-13C4 production indicates non-oxidative PPP flux [3] [9].

  • Preserving molecular integrity: The C1 position is deliberately excluded from labeling because it participates in N-glycosidic bond formation with nucleobases in nucleotides. This selective labeling prevents 13C-15N coupling complications in NMR studies of nucleic acids, simplifying spectral interpretation [5] [8].

  • Conformational analysis: In nucleic acid NMR, the 13C labels at C2'-C5' positions enable detailed investigation of ribose puckering dynamics through measurement of 13C-13C and 13C-1H J-coupling constants. The pseudorotational angle (north vs. south conformers) significantly impacts DNA/RNA duplex stability and protein recognition [8].

Table 2: Comparison of Ribose Isotopomers in Metabolic Research

IsotopomerLabeling PatternPrimary Research Applications
D-Ribose-1-13CC1 labeledOxidative PPP flux, RNA turnover studies
D-Ribose-5-13CC5 labeledNucleotide salvage pathway analysis
D-Ribose-U-13C5Uniform labelingTotal ribose uptake quantification
D-Ribose-2,3,4,5-13C4C2-C5 labeledNon-oxidative PPP flux, nucleic acid dynamics

Synthetic access to this valuable isotopomer has been achieved through chemi-enzymatic routes that transform commercially available 13C precursors. Advanced synthetic methodologies enable production of 26 out of 32 possible 13C-labeled ribose isotopomers through carefully designed sequences involving microbial oxidation, chemical degradation, and enzymatic phosphorylation [5]. The multi-site labeled ribose has proven particularly valuable in studies of cancer cell metabolism, where it has revealed metabolic rewiring in response to therapeutic agents like Gleevec (STI571). In Bcr-Abl-positive leukemia cells, this tracer demonstrated how targeted kinase inhibition suppresses glucose oxidation and redirects ribose synthesis toward non-oxidative pathways [6].

The strategic exclusion of C1 labeling also facilitates studies of protein glycation, where ribose's aldehyde group at C1 initiates Maillard reactions. By labeling C2-C5 positions, researchers can track advanced glycation end-product (AGE) formation without interference from C1-derived reactive intermediates [4]. This application is particularly relevant in diabetes research and neurodegenerative disease models where ribosylation contributes to pathological protein aggregation.

Properties

CAS Number

478506-23-9

Product Name

D-Ribose-2,3,4,5-13C4

IUPAC Name

(3R,4R,5R)-(3,4,5,6-13C4)oxane-2,3,4,5-tetrol

Molecular Formula

C5H10O5

Molecular Weight

154.099

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,2+1,3+1,4+1

InChI Key

SRBFZHDQGSBBOR-OCBIYWEISA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

Synonyms

Ribose-2,3,4,5-13C4; D-(-)-Ribose-2,3,4,5-13C4;

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